Nisoxetine

Description

Historical Context of Nisoxetine Development and Research Trajectory

The history of this compound is intertwined with the broader efforts to understand and treat mood disorders, stemming from early hypotheses about the neurochemical basis of depression.

Origins within Monoamine Hypothesis of Depression Research

The development of this compound originated in the early 1970s within the framework of the monoamine hypothesis of depression. wikipedia.orgimrpress.com This prominent theory posited that a deficiency in monoamine neurotransmitters, specifically serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), in the central nervous system contributes to depressive symptoms. nih.govwikipedia.orgpsychiatrist.com Researchers sought to develop compounds that could enhance monoaminergic transmission by inhibiting the reuptake of these neurotransmitters into presynaptic neurons. imrpress.comnih.govimrpress.com

Eli Lilly research laboratories were actively involved in this pursuit, aiming to create antidepressant agents that would retain the therapeutic benefits of tricyclic antidepressants (TCAs) while avoiding their undesirable side effects, such as cardiotoxicity and anticholinergic properties. wikipedia.org The observation that antihistamine drugs like diphenhydramine (B27) could inhibit monoamine uptake provided a starting point, leading to the synthesis of a series of phenoxyphenylpropylamines as analogues. wikipedia.orgimrpress.com this compound (developmental code name LY-94939) was synthesized as part of this series. wikipedia.org

Evolution from Antidepressant Candidate to Pharmacological Tool

While this compound was initially researched as a potential antidepressant, it ultimately did not gain clinical application in humans. wikipedia.orgdrugbank.com However, its pharmacological profile, particularly its potent and selective inhibition of norepinephrine reuptake, made it highly valuable for scientific investigation. wikipedia.orgdrugbank.comnih.gov this compound transitioned from a therapeutic candidate to a widely used pharmacological tool in research laboratories. wikipedia.orgdrugbank.comnih.gov

This evolution was driven by its specificity, which allowed researchers to selectively target the norepinephrine transporter and study its function without significantly affecting serotonin or dopamine transporters at typical research concentrations. nih.govjneurosci.org Tritium-labeled this compound ([³H]-nisoxetine or [³H]-NIS) became a particularly useful radioligand for labeling norepinephrine uptake sites in vitro, enabling detailed studies of NET binding and kinetics. wikipedia.orgnih.govnih.gov

Current Role of this compound as a Selective Norepinephrine Reuptake Inhibitor (SNRI) in Neuropharmacology

In contemporary neuropharmacology research, this compound is recognized and utilized primarily as a standard selective norepinephrine reuptake inhibitor (SNRI). wikipedia.orgdrugbank.com Its mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron by inhibiting the norepinephrine transporter (NET). nih.govnih.gov This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing adrenergic neurotransmission.

This compound exhibits a high degree of selectivity for the NET. In vitro studies have demonstrated that it is significantly more potent in blocking norepinephrine uptake compared to serotonin or dopamine uptake. nih.gov

| Transporter | Relative Potency (approx.) |

| Norepinephrine (NE) | 1000-fold |

| Serotonin (5-HT) | 1-fold |

| Dopamine (DA) | 2.5-fold (400-fold less potent than NE) nih.gov |

Note: Relative potency is approximate and can vary depending on the specific study and experimental conditions.

This selectivity makes this compound an invaluable tool for researchers investigating the specific roles of the noradrenergic system in various physiological and pathological processes, distinct from the roles of the serotonergic and dopaminergic systems. nih.govplos.org

Significance of this compound in Understanding Monoamine Transporter Biology

This compound has been instrumental in advancing the understanding of monoamine transporter biology, particularly concerning the norepinephrine transporter (NET). Its high affinity and selectivity for NET have facilitated numerous studies exploring the transporter's structure, function, distribution, and regulation. wikipedia.orgjneurosci.orgnih.gov

Research using [³H]-nisoxetine as a radioligand has allowed for the characterization of NET binding sites, including their affinity (Kd) and density (Bmax) in various brain regions and tissues. wikipedia.orgjneurosci.orgnih.govnih.gov Studies have shown that [³H]-nisoxetine binding to NET is saturable and fits a single-site binding model under specific conditions. nih.gov The binding is also dependent on the presence of sodium ions, which enhance the affinity of the binding site for this compound. wikipedia.org

Data from binding studies using [³H]-nisoxetine have provided insights into the kinetic properties of the NET. For example, studies in human placental NET have reported a Kd of 13.8 ± 0.4 nM and a Bmax of 5.1 ± 0.1 pmol/mg of protein. wikipedia.org In rat frontal cortical membranes, [³H]-nisoxetine binding has shown a Ki of 1.4 ± 0.1 nM. medchemexpress.commedchemexpress.com Correlation studies have demonstrated a strong relationship between the ability of various compounds to inhibit [³H]-nisoxetine binding and their ability to inhibit [³H]-norepinephrine uptake, supporting that [³H]-nisoxetine binds to sites associated with the norepinephrine transporter complex. nih.gov

This compound has also been used to investigate the distribution of NETs in the brain, with high specific binding observed in regions rich in noradrenergic neurons, such as the brainstem (locus coeruleus) and thalamus. wikipedia.orgjneurosci.org Studies in human postmortem brain tissue using [³H]-nisoxetine autoradiography have revealed the distribution of NETs in the locus coeruleus and dorsal raphe nuclei, correlating with the presence of noradrenergic cells. jneurosci.org

Furthermore, this compound has contributed to understanding the molecular determinants of NET selectivity and the interaction of ligands with the transporter. Research involving structural comparisons and binding studies with analogues like fluoxetine (B1211875) has highlighted how minor structural differences can lead to significant changes in transporter specificity (e.g., NET vs. SERT selectivity). researchgate.netresearchgate.net Studies using molecular dynamics simulations have even suggested the existence of a secondary binding site (S2) in NET that allosterically modulates the primary substrate binding site (S1), with this compound potentially interacting with this S2 site. researchgate.net

The use of this compound in research has been crucial for elucidating the function of the NET and its involvement in various neurological processes and disorders, providing a foundation for the development of other NET-targeting compounds. nih.govplos.org

| Parameter | Value/Description | Source |

| Selectivity (NE vs. 5-HT) | ~1000-fold more potent for NE | nih.gov |

| Selectivity (NE vs. DA) | ~400-fold more potent for NE | nih.gov |

| NET Binding Affinity (Ki) | ~0.8 nM (generally agreed) wikipedia.org, 1.4 ± 0.1 nM (rat frontal cortex) medchemexpress.commedchemexpress.com | wikipedia.orgmedchemexpress.commedchemexpress.com |

| [³H]-Nisoxetine Binding (Human Placenta) | Kd: 13.8 ± 0.4 nM, Bmax: 5.1 ± 0.1 pmol/mg protein | wikipedia.org |

| [³H]-Nisoxetine Binding (Mouse Cortex) | Kd: 0.80 ± 0.11 nM, Bmax: 12 fmol/mg protein | wikipedia.org |

| Sodium Dependence of Binding | Enhanced by sodium and chloride ions, increasing affinity (Kd affected, Bmax not) | wikipedia.org |

Note: Binding affinity values can vary depending on species, tissue, and experimental conditions.

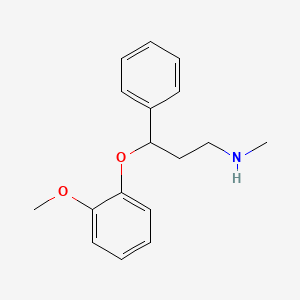

Structure

3D Structure

Properties

CAS No. |

53179-07-0 |

|---|---|

Molecular Formula |

C17H21NO2 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3 |

InChI Key |

ITJNARMNRKSWTA-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC |

Appearance |

Solid powder |

Other CAS No. |

53179-07-0 57226-61-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine 3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine DL-N-methyl-3-(o-methoxyphenoxy)-N-methyl-3-phenylpropylamine Lilly 135252 Lilly 94939 LY 135252 LY 94939 LY-135252 N-methyl-gamma-(2-methylphenoxy)phenylpropanolamine nisoxetine nisoxetine hydrochloride nisoxetine hydrochloride, (+-)-isomer nisoxetine, (+-)-isome |

Origin of Product |

United States |

Pharmacological Characterization of Nisoxetine

Norepinephrine (B1679862) Transporter (NET) Selectivity and Potency

Nisoxetine primarily functions by inhibiting the norepinephrine transporter (NET), a protein located in the plasma membrane of noradrenergic neurons responsible for the reuptake of synaptically released norepinephrine. nih.gov This action effectively increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. wikipedia.orgnih.gov

Comparative Inhibition Profile: Serotonin (B10506) Transporter (SERT) and Dopamine (B1211576) Transporter (DAT)

This compound demonstrates a high degree of selectivity for the NET over other monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT). It is reported to be approximately 1000-fold more potent in blocking norepinephrine uptake compared to serotonin uptake and about 400-fold more potent in blocking norepinephrine uptake compared to dopamine uptake. wikipedia.orgwikiwand.com

Studies using rat synaptosomes have provided quantitative data on the inhibitory potency of (R)-nisoxetine at the three transporters, showing Ki values of 0.46 nM at rat NET, 158 nM at SERT, and 378 nM at DAT. nih.govportico.org This highlights the significantly higher affinity of this compound for the NET relative to SERT and DAT.

The following table summarizes the comparative inhibition profile of (R)-nisoxetine:

| Transporter | Ki (nM) (Rat) |

| NET | 0.46 |

| SERT | 158 |

| DAT | 378 |

Affinity for NET (Ki, Kd values)

This compound exhibits high affinity for the NET, as indicated by its low Ki and Kd values. The NET Ki for this compound is generally agreed to be around 0.8 nM. wikipedia.orgwikiwand.com In rat frontal cortical membranes, this compound hydrochloride inhibits [3H]this compound binding with a Ki of 1.4 ± 0.1 nM and inhibits [3H]Noradrenaline uptake into rat frontal cortical synaptosomes with a Ki of 2.1 ± 0.3 nM. medchemexpress.commedchemexpress.com Studies using [3H]this compound binding in rat brain homogenates have reported a Kd of 0.8 nM, indicating high-affinity binding to a single class of sites associated with norepinephrine uptake. researchgate.netresearchgate.net Specific [3H]this compound binding is saturable and sodium-dependent. wikipedia.orgresearchgate.netnih.gov The binding of this compound is saturable in human placental NET, with a Kd of 13.8 ± 0.4 nM. wikipedia.orgwikiwand.com

The binding affinity of this compound for NET can be influenced by factors such as the presence of sodium and chloride ions, which enhance binding by increasing the affinity of the binding site for its ligand. wikipedia.orgwikiwand.com

The following table presents some reported affinity values for this compound at the NET:

| Parameter | Value (nM) | Species/Tissue |

| Ki | 0.46 | Rat NET |

| Ki | 0.8 | Generally agreed |

| Ki | 1.4 ± 0.1 | Rat frontal cortical membranes |

| Ki | 2.1 ± 0.3 | Rat frontal cortical synaptosomes |

| Kd | 0.76 | NET |

| Kd | 0.8 | Rat brain homogenates |

| Kd | 1.63 ± 0.36 | Rat vas deferens membranes |

| Kd | 13.8 ± 0.4 | Human placental NET |

Stereochemical Considerations and Enantiomeric Potency

This compound is a racemic compound, meaning it exists as a mixture of two enantiomers, the R-isomer and the S-isomer. wikipedia.org These enantiomers can have different pharmacological activities.

R- and S-Isomer Differences in NET Affinity

The R-isomer of this compound demonstrates a significantly greater affinity for the NET compared to its S-isomer. The R-enantiomer has been reported to have approximately 20 times greater affinity than the S-isomer for NET. wikipedia.orgwikiwand.com While structural studies with racemic this compound have been conducted, specific molecular interactions upon modeling the stereoisomers within the densities were not significantly different, suggesting that the stereoisomers can inhibit the transporters with subtle variations in efficacies. nih.gov However, the difference in apparent affinity between the enantiomers of this compound has also been reported to be around three-fold in some studies. nih.gov

Absence of Significant Affinity for Neurotransmitter Receptors

A key characteristic of this compound's selectivity is its lack of significant affinity for neurotransmitter receptors. wikipedia.orgwikiwand.com Preclinical data suggests that this compound inhibits the reuptake of norepinephrine and dopamine without binding to other neurotransmitter receptors. portico.org This contributes to its profile as a relatively selective inhibitor of monoamine transporters rather than a broad-spectrum receptor ligand. wikipedia.org

Mechanism of Action and Molecular Interactions of Nisoxetine

Norepinephrine (B1679862) Transporter (NET) Inhibition Mechanisms

Nisoxetine is characterized by its high potency and selectivity for inhibiting norepinephrine uptake. wikipedia.org It is significantly more potent in blocking norepinephrine uptake compared to serotonin (B10506) (5-HT) or dopamine (B1211576) (DA) uptake. wikipedia.orgresearchgate.net The binding of this compound to the NET is of high affinity. researchgate.netnih.gov

Inhibition of Norepinephrine Uptake in Synaptosomes

Studies using synaptosomes, isolated nerve terminals, have demonstrated the inhibitory effect of this compound on norepinephrine uptake. This compound inhibits the high-affinity uptake of norepinephrine in synaptosomes from various brain regions, including the hypothalamus, brainstem, and cerebral cortex. researchgate.net The potency of this inhibition is indicated by low Ki values, which vary slightly depending on the brain region studied. researchgate.net

| Brain Region | This compound Ki (nM) for Norepinephrine Uptake |

| Hypothalamus | 1 researchgate.net |

| Brain Stem | 2 researchgate.net |

| Cerebral Cortex | 6 researchgate.net |

Specific [³H]this compound binding to rat cortical homogenates is saturable and sodium-dependent. researchgate.net This binding occurs with high affinity to a single class of sites consistent with the pharmacological characteristics of the norepinephrine uptake site. wikipedia.org this compound and other inhibitors of norepinephrine uptake sites are capable of inhibiting the binding of [³H]this compound. wikipedia.org

Influence on Amphetamine-Induced Norepinephrine Release

This compound has been shown to antagonize certain behavioral and biochemical actions of amphetamine, particularly those related to norepinephrine. researchgate.netresearchgate.net Amphetamine is known to induce the release of norepinephrine from nerve terminals. wikipedia.org Biochemically, this compound has been observed to antagonize amphetamine-induced release of [³H]norepinephrine from the mouse cerebral cortex. researchgate.netresearchgate.net This effect appears selective, as this compound did not antagonize the release of [³H]dopamine or [³H]5-hydroxytryptamine induced by amphetamine in other brain regions. researchgate.netresearchgate.net This suggests that this compound selectively interferes with the mechanisms by which amphetamine promotes norepinephrine release or its subsequent reuptake. researchgate.netresearchgate.net

Ionic Dependencies of this compound Binding to NET

The binding of this compound to the norepinephrine transporter is influenced by the presence of specific ions, notably sodium and chloride. wikipedia.orgnih.govjneurosci.org This ionic dependence is a characteristic feature of the SLC6 family of transporters, to which NET belongs. mdpi.com

Sodium Cation Dependence of Binding

Specific [³H]this compound binding is dependent on sodium cations. wikipedia.org Both specific and total binding are increased as the concentration of sodium is raised. wikipedia.orgresearchgate.net Binding of [³H]this compound is barely detectable in the absence of sodium. researchgate.net This sodium dependence is crucial because sodium ions are necessary for the neuronal uptake of norepinephrine itself. wikipedia.orgresearchgate.net The presence of sodium enhances the affinity of the NET binding site for its ligands, including this compound. wikipedia.org

Chloride Ion Enhancement of Binding Affinity

Chloride ions also play a role in the binding of this compound to the NET. Chloride enhances this compound binding by increasing the affinity of the binding site for its ligand. wikipedia.org As the concentration of chloride decreases, the Kd values for this compound binding increase, indicating a reduced affinity. wikipedia.org The Bmax, representing the maximum number of binding sites, is not affected by chloride concentration. wikipedia.org This suggests that chloride ions allosterically modulate the binding site to favor this compound binding.

Interaction with Other Monoamine Transporters: Cross-reactivity and Allosteric Effects

While this compound is known for its selectivity towards the norepinephrine transporter, it is important to consider its potential interactions with other monoamine transporters, namely the dopamine transporter (DAT) and the serotonin transporter (SERT). This compound exhibits significantly lower affinity for DAT and SERT compared to NET. wikipedia.orgcaymanchem.comjneurosci.org Quantitatively, this compound is approximately 400-fold more potent in blocking norepinephrine uptake than dopamine uptake and about 1000-fold more potent than serotonin uptake. wikipedia.org

Despite its low affinity for DAT and SERT, studies have explored potential cross-reactivity or allosteric effects. In some brain regions with low DAT expression, such as the frontal cortex, the NET can play a role in dopamine uptake, and this compound can inhibit this uptake. jneurosci.orgjneurosci.org However, in regions with high DAT expression, like the caudate nucleus and nucleus accumbens, this compound's effect on dopamine uptake is minimal. jneurosci.orgjneurosci.orgcapes.gov.br

Dopamine Uptake via NET in Specific Brain Regions

While this compound is known for its selectivity for the NET, research indicates that the NET can also contribute to dopamine uptake in specific brain regions, particularly those with low levels of the dopamine transporter (DAT). nih.govresearchgate.net The prefrontal cortex is one such region where dopamine uptake involves both DAT and NET. nih.gov The relatively low levels of DAT and NET in the prefrontal cortex contribute to the characteristically long-lived extracellular dopamine levels in this area, which are important for its function. nih.gov

Studies using NET knock-out mice have provided evidence for the role of NET in dopamine uptake in the prefrontal cortex. researchgate.net In synaptosomes from the frontal cortex of wild-type or DAT knock-out mice, dopamine uptake was inhibited by cocaine and this compound, but not by GBR12909 (a selective DAT inhibitor). researchgate.net Conversely, in caudate and nucleus accumbens synaptosomes, this compound inhibited dopamine uptake by only about 20% in wild-type and DAT knock-out mice, and had no effect in NET knock-out mice. researchgate.net This suggests that in regions like the prefrontal cortex, the NET plays a notable role in clearing extracellular dopamine. researchgate.net

Radioligand binding studies using [³H]this compound have also provided insights into NET distribution in the brain. High densities of [³H]this compound binding sites, indicative of NET presence, have been observed in areas rich in noradrenergic terminals, such as the brainstem (locus coeruleus) and the thalamus. wikipedia.orgjneurosci.org Notably, virtually no [³H]this compound binding was observed in a dopaminergic cell group like the substantia nigra, further highlighting the selectivity of this compound for NET over DAT. jneurosci.org

Specific [³H]this compound binding is dependent on the presence of sodium cations, with binding increasing as sodium concentration rises. wikipedia.org Chloride ions also enhance this compound binding by increasing the affinity of the binding site. wikipedia.org

Allosteric Modulation of DAT Inhibition by this compound

While this compound is primarily known for its NET inhibition, research into the complex pharmacology of neurotransmitter transporters suggests potential allosteric interactions. nih.gov Allosteric sites are alternative binding sites on a protein that, when bound by a ligand, can modulate the function or activity of the orthosteric site (the primary binding site). nih.gov

One study investigated the ability of various compounds, including sertraline (B1200038), to modulate the dissociation of radioligands from monoamine transporters. nih.gov While none of the tested compounds could slow down the dissociation of GBR12935 (which binds to the orthosteric site in DAT), sertraline was able to slow down the dissociation of [³H]this compound in NET. nih.gov This finding, while not directly demonstrating allosteric modulation of DAT by this compound, highlights the complexity of transporter-ligand interactions and the potential for allosteric effects among related compounds. nih.gov

Further research into novel compounds, such as SRI-32743, has explored the concept of allosteric modulation of DAT activity. mdpi.comdntb.gov.ua These studies indicate that allosteric modulation of DAT is a promising therapeutic strategy. dntb.gov.ua While this compound itself is primarily a NET inhibitor with low affinity for DAT, the broader context of allosteric modulation in monoamine transporters suggests that such mechanisms are relevant to understanding the full spectrum of interactions that can occur. nih.govmdpi.com

Interaction with Voltage-Gated Sodium Channels

Beyond its well-established role as a norepinephrine reuptake inhibitor, studies have indicated that this compound can also interact with voltage-gated sodium channels (NaV). u-szeged.hunih.gov These channels are crucial for the generation and propagation of action potentials in excitable cells, including neurons and muscle cells. mdpi.comfrontiersin.org

Research using in vitro models, such as mouse neuroblastoma N2A cells, has demonstrated that this compound can block Na+ currents. nih.gov In these studies, this compound was found to be more potent in inhibiting voltage-gated Na+ currents compared to mepivacaine (B158355), a known local anesthetic. nih.gov The inhibition was shown to be concentration- and state-dependent. nih.gov

In vivo studies in rats have further supported the interaction of this compound with NaV channels. u-szeged.hunih.gov Intrathecal administration of this compound produced dose-dependent spinal anesthesia, acting similarly to local anesthetics like mepivacaine. nih.gov this compound elicited a more potent and prolonged spinal anesthesia with a greater selectivity for sensory/nociceptive blockade over motor blockade compared to mepivacaine. nih.gov This local anesthetic effect is likely attributable to the suppression of Na+ currents. nih.gov

While some studies have reported low potency of this compound on motor fibers, which aligns with in vitro findings, the observed sensory-selective action in vivo suggests potential structural differences between motor and sensory fibers that could influence this compound's potency. u-szeged.hu

The interaction of this compound with NaV channels adds another layer to its pharmacological profile, suggesting mechanisms of action beyond monoamine transporter inhibition, particularly in the context of local anesthetic effects. u-szeged.hunih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4500 |

| This compound hydrochloride | 134453 |

| Dopamine | 681 |

| Norepinephrine | 439260 |

| Serotonin | 5208 |

| Mepivacaine | 4047 |

| GBR12909 | 3485 |

| Sertraline | 68617 |

| SRI-32743 | Not found in search results |

Data Tables

Structure Activity Relationships Sar of Nisoxetine and Analogues

Importance of Phenoxy Ring Substitution for Transporter Selectivity

The type and position of substituents on the phenoxy ring of phenoxyphenylpropylamines, the structural class to which nisoxetine belongs, play a critical role in determining their selectivity for monoamine transporters wikipedia.orgresearchgate.net.

Ortho Substitution and NET Selectivity

This compound, with a methoxy (B1213986) group at the ortho position of the phenoxy ring, demonstrates potent and selective inhibition of NET researchgate.netresearchgate.net. This ortho substitution is a key structural feature that confers selectivity towards NET researchgate.net. Studies comparing this compound with analogues having different substitutions have highlighted the importance of this position for high-affinity binding to NET researchgate.net. For instance, substituting the ortho-methoxy group with an ortho-methyl group can further improve the inhibitory activity towards NET researchgate.net.

Comparison with Fluoxetine (B1211875): Para Substitution and SERT Selectivity

In contrast to this compound, fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), has a trifluoromethyl group at the para position of the phenoxy ring researchgate.netresearchgate.net. This difference in substitution position and the nature of the substituent dramatically alters transporter selectivity researchgate.net. While ortho substitution in this compound favors NET selectivity, the para-trifluoromethyl group in fluoxetine is essential for high-affinity binding to the serotonin transporter (SERT) and significantly reduces binding to NET researchgate.net. This structural difference between this compound and fluoxetine clearly illustrates how subtle modifications on the same chemical scaffold can switch selectivity from NET to SERT researchgate.net. Interestingly, a compound combining both the para-trifluoromethyl and ortho-methoxy groups resulted in a dual SERT and NET inhibitor researchgate.net.

The following table summarizes the impact of phenoxy ring substitution on transporter selectivity for this compound and fluoxetine:

| Compound | Phenoxy Ring Substitution | Primary Target Transporter |

| This compound | 2-Methoxy (ortho) | NET |

| Fluoxetine | 4-Trifluoromethyl (para) | SERT |

Influence of Aminoalkyl Chain Length and Methyl Substitution Patterns

The length and substitution pattern of the aminoalkyl chain in phenoxyphenylpropylamines also influence their activity and selectivity towards SERT and NET researchgate.net. While detailed data specifically for this compound analogues in the provided sources are limited regarding chain length variations, studies on fluoxetine and other SSRIs and tricyclic antidepressants (TCAs) indicate that these features are important determinants for binding and transporter selectivity researchgate.net. For example, adding an N-methyl group to fluoxetine reduced its affinity for SERT but increased its selectivity over NET researchgate.net. Extending the aminoalkyl chain of fluoxetine by one methylene (B1212753) group had a minor effect on SERT affinity but increased selectivity over NET researchgate.net.

Conformational Mobility and its Pharmacological Implications

The conformational mobility of this compound and similar compounds is suggested to play a role in their pharmacological differences and selectivity wikipedia.orgscispace.comnih.gov. This compound, like other phenethylamines, exhibits "folded-extended" conformational preferences scispace.comnih.gov. Studies using computational methods have explored the low-energy conformations and the pathways between them for this compound and fluoxetine scispace.comnih.gov. The observed variations in conformational preferences between these two molecules may contribute to their distinct selectivity profiles for NET and SERT scispace.comnih.gov.

Identification of Key Residues and Binding Domains within NET for this compound Interaction

This compound binds to the norepinephrine (B1679862) transporter within its transmembrane core researchgate.netnih.gov. Research has aimed to identify the specific amino acid residues and domains within NET that are crucial for this compound binding and transporter selectivity researchgate.netmdpi.com.

Studies involving mutagenesis have provided insights into the binding site. For instance, histidine residues at positions 296, 370, and 372 have been shown to be important for this compound binding nih.gov. While the primary binding region (S1) of monoamine transporters is located between transmembrane domains (TM) 1, 3, 6, and 8, evidence suggests that this compound may interact with both the S1 site and a secondary binding site (S2) located in the extracellular vestibule mdpi.comnih.gov. Non-conserved residues within the S2 site appear to be particularly important for the high-affinity binding of this compound to NET researchgate.net.

Mutations in the NET sequence can impact this compound binding. For example, an Ala457Pro mutation in human NET was found to decrease the affinity for this compound nih.gov.

Role of Extracellular Loops (EL2, EL3) in Binding

Extracellular loops of the NET, particularly EL2 and EL3, also play a role in ligand binding and transporter function researchgate.netnih.govmdpi.com.

Histidine 222 within the large extracellular loop 2 (EL2) has been identified as an interaction partner for N-ethylmaleimide, and its alkylation interferes with this compound binding, suggesting that this part of EL2 is located near the this compound binding site researchgate.netnih.gov.

The third extracellular loop (EL3) has also been shown to contribute to the selectivity of substrates and inhibitors for NET nih.gov. Mutations within EL3, such as F299W, Y300Q, R301K, and K303L at the C-terminal end, significantly decreased [³H]this compound binding nih.gov. These findings suggest that EL3 can allosterically regulate the ability of the transmembrane domains to bind inhibitors nih.gov.

S1 Binding Site Determinants

This compound, a potent and selective inhibitor of norepinephrine (noradrenaline) reuptake, interacts with the norepinephrine transporter (NET) at a specific binding site. wikipedia.org Research indicates that the primary binding site for this compound, similar to substrates and many other inhibitors, overlaps with the central substrate binding site, known as the S1 site. fishersci.caprobes-drugs.org The S1 site is a crucial functional region located within the core of the transporter protein, formed by residues from several transmembrane helices (TMHs), including TMH1, TMH3, TMH6, and TMH8. fishersci.caprobes-drugs.orgwikipedia.orgprobes-drugs.orgwikipedia.org

Studies employing molecular modeling and mutational analysis have provided insights into the molecular determinants governing this compound's interaction within the S1 site and its selectivity for NET over other monoamine transporters like the serotonin transporter (SERT) and dopamine (B1211576) transporter (DAT). fishersci.cawikipedia.orgprobes-drugs.orgwikipedia.org The binding of inhibitors like this compound to the S1 site typically involves the interaction of the compound's charged amine group with a conserved aspartate residue (Asp98 in SERT, with a homologous residue in NET) located in subsite A of the binding pocket. bmrb.io The hydrophobic or aromatic portions of the inhibitor molecule occupy other subsites within the S1 pocket, such as subsite B. bmrb.io

Specific structural features of this compound contribute to its high affinity and selectivity for NET. The presence of an aromatic ortho-substituent, such as the ortho-methoxy group in this compound, is suggested to be a key determinant for its specificity towards NET compared to DAT. fishersci.no These ortho-substituents are proposed to interact with a specific subpocket within the S1 site. In the context of the Drosophila DAT (dDAT), which shares structural similarities with human NET, this subpocket is lined by residues homologous to Ala117 and Ala428.

Comparative studies with analogues and inhibitors of other transporters have further illuminated the role of S1 site residues in this compound binding and selectivity. For instance, introducing the S1 site from NET into SERT has been shown to increase the binding affinity of this compound to the modified SERT, highlighting the importance of the NET S1 residues in determining this compound's affinity. fishersci.no Conversely, altering residues in the S1 site of NET can impact this compound's inhibitory potency. fishersci.caprobes-drugs.orgwikipedia.org

While the primary focus of this compound's interaction is considered to be the S1 site, some research has also explored potential interactions with the secondary binding site (S2) located in the extracellular vestibule, and how these might allosterically influence the S1 site. fishersci.nowikipedia.org However, the prevailing evidence emphasizes the central S1 site as the primary locus for this compound binding and the key determinant of its selective norepinephrine reuptake inhibition. fishersci.caprobes-drugs.orgwikipedia.orgprobes-drugs.orgwikipedia.orgbmrb.io

Detailed research findings on the effects of mutations within the S1 site on this compound binding affinity and potency have provided valuable data for understanding these interactions.

Table 1: Effects of S1 Site Modifications on this compound Binding

| Transporter Construct | Modification | This compound Binding Affinity (Ki or similar metric) | Effect on Affinity/Potency | Source |

| Wild-type NET | - | 4 nM (approx.) | Baseline | fishersci.no |

| Wild-type SERT | - | 167 nM (approx.) | Lower affinity than NET | fishersci.no |

| SERT with NET S1 site | Insertion of NET S1 residues into SERT | 29 nM (approx.) | Increased affinity | fishersci.no |

| NET with SERT S2 site | Insertion of SERT S2 residues into NET | 104 nM (approx.) | Decreased affinity | fishersci.no |

| NET-(DAT S1) | Insertion of DAT S1 residues into NET | Pronounced shift in Ki | Shift observed | |

| hNET mutant | Mutations in S1 associated with TMH1, 3, 6, 8 | Influenced NE affinity and/or transport | Varied effects | wikipedia.org |

Note: Values are approximate and derived from the cited sources, which may use different experimental conditions and metrics.

Synthesis and Derivatization of Nisoxetine

Chemoenzymatic Asymmetric Synthesis Approaches

Chemoenzymatic methods offer a route to synthesize enantiopure compounds by combining chemical reactions with enzymatic catalysis. These approaches have been applied to the synthesis of Nisoxetine and its structural analogues umich.eduresearchgate.netrsc.orgcapes.gov.br.

Utilization of Enantiopure Cyanohydrins as Chiral Intermediates

Enantiopure cyanohydrins serve as valuable chiral intermediates in the asymmetric synthesis of various pharmaceuticals, including those with a 1-aryl-3-methylaminopropan-1-ol structure like this compound umich.eduutupub.fi. The enzymatic addition of cyanide to aldehydes or ketones is a well-documented strategy for the asymmetric synthesis of cyanohydrins umich.eduresearchgate.netrsc.org.

Hydroxynitrile Lyase (HNL) Catalysis in Stereoselective Synthesis

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that catalyze the reversible formation of cyanohydrins from hydrogen cyanide and aldehydes or ketones nih.govftb.com.hr. These enzymes are widely used as efficient biocatalysts for the asymmetric synthesis of various cyanohydrins, enabling the preparation of either the (R)- or the (S)-enantiomer with high enantioselection umich.eduresearchgate.netrsc.orgpnas.org. Plant-derived HNLs, such as those from Prunus armeniaca, have been explored for this purpose umich.edu. The use of non-aqueous or microaqueous reaction media in HNL-catalyzed cyanohydrin formation can help minimize spontaneous, non-enantioselective cyanohydrin formation, leading to enantiomerically pure products researchgate.net.

Synthetic Pathways for Enantiopure this compound

Several synthetic pathways have been developed to obtain enantiopure this compound. One chemoenzymatic approach involves the use of enantiopure cyanohydrins, obtained via HNL catalysis, as chiral building blocks umich.eduresearchgate.net. These cyanohydrins are then subjected to subsequent chemical transformations to yield the desired enantiomer of this compound umich.edu.

Another chemoenzymatic strategy involves the kinetic resolution of racemic intermediates using lipases. For instance, the kinetic resolution of 3-chloro-1-phenyl-1-propyl butanoate using lipase (B570770) B from Candida antarctica has been reported to yield enantiopure 3-chloro-1-phenylpropan-1-ol, a chiral building block for the synthesis of both enantiomers of this compound rsc.orgrsc.org. This chiral alcohol can then be converted to this compound through further chemical steps, such as condensation with 2-methoxyphenol and subsequent treatment with methylamine (B109427) rsc.org.

Asymmetric hydrogenation of β-aryloxy cinnamic nitriles has also been demonstrated as an efficient route to synthesize (S)-Nisoxetine with high enantiomeric excess thieme-connect.com. This method utilizes a rhodium catalyst with a chiral ligand under mild conditions thieme-connect.com.

Development of Radiolabeled this compound (e.g., [3H]this compound, [11C]this compound)

Radiolabeled forms of this compound, particularly with tritium (B154650) ([3H]) and carbon-11 (B1219553) ([11C]), have been developed for research purposes, primarily to study the norepinephrine (B1679862) transporter (NET) wikipedia.orgrevvity.com.

Utility of [3H]this compound as a Radioligand for NET Studies

[3H]this compound is a widely used and valuable radioligand for labeling norepinephrine uptake sites, particularly in in vitro studies wikipedia.orgrevvity.comnih.govuky.eduresearchgate.net. It is a potent and selective inhibitor of the NET and serves as a selective marker for this transporter wikipedia.org. Studies using [3H]this compound have demonstrated high specific binding in brain regions rich in norepinephrine innervation, such as the brainstem (locus coeruleus) and thalamus wikipedia.org. The binding of [3H]this compound to NET is saturable and exhibits high affinity wikipedia.org. This radioligand has been instrumental in characterizing the binding properties of the NET and investigating factors influencing its binding, such as the dependence on sodium cations wikipedia.org. [3H]this compound has been used in autoradiography studies to localize and quantify NET binding sites in various brain regions and species uky.edujneurosci.org. It is also employed in competitive binding assays to determine the affinity of other compounds for the NET nih.govresearchgate.netnih.gov.

Challenges in Positron Emission Tomography (PET) Imaging with Carbon-Labeled this compound

Despite the utility of [3H]this compound for in vitro studies, the development of carbon-11 labeled this compound ([11C]this compound) for in vivo Positron Emission Tomography (PET) imaging of the NET has faced challenges wikipedia.orgeurekaselect.com. While [11C]this compound has been synthesized, studies have indicated that it exhibits non-specific binding in vivo, which limits its effectiveness as a PET tracer for specifically imaging the NET wikipedia.orgeurekaselect.com. This non-specific binding can obscure the signal from the target transporter, making accurate quantification of NET density and function difficult with this radioligand eurekaselect.com. The widespread distribution of NET in the brain and the relatively lower contrast in transporter density between NET-poor and NET-rich regions also contribute to the challenges in developing suitable NET radioligands for PET imaging nih.gov. Consequently, other radioligands, such as derivatives of reboxetine (B1679249), have been explored and shown to be more promising for in vivo NET PET imaging eurekaselect.comnih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 4500 |

| This compound hydrochloride | 134453 |

| Acetone cyanohydrin | 6406 |

| Cyclohexanone cyanohydrin | 13610 |

| Glycolonitrile | 7857 |

| Ethylene cyanohydrin | 8011 |

Preclinical Research and Investigational Applications of Nisoxetine

Role as a Pharmacological Tool in Animal Models

In animal studies, nisoxetine serves as a key pharmacological tool to investigate the functions of the norepinephrine (B1679862) transporter and noradrenergic neurotransmission wikipedia.orgnih.govresearchgate.net. Radiolabeled this compound, specifically ³H-nisoxetine, is used to identify NET kinetics and density, as well as for labeling noradrenaline reuptake sites in autoradiographic studies wikipedia.orgnih.govresearchgate.net. Studies using ³H-nisoxetine binding in rat cortical membranes have shown that compounds with high affinity for norepinephrine uptake sites, including this compound itself, act as potent inhibitors of this binding wikipedia.org. This compound has been used to distinguish the contribution of NET inhibition in the feeding suppression effects of other compounds like sibutramine (B127822) and bupropion (B1668061) nih.gov. Furthermore, this compound administration in mice has been used to map changes in neuronal activity, as indicated by c-Fos expression, in various brain regions like the medial prefrontal cortex, nucleus accumbens shell, basolateral amygdala, and ventral hippocampus, highlighting its utility in understanding the neural circuits influenced by noradrenergic activity nih.gov.

Metabolic and Energy Balance Studies

Research utilizing this compound has provided insights into the role of norepinephrine in regulating metabolism and energy balance in animal models wikipedia.orgnih.gov.

Effects on Food Intake and Body Weight Regulation

Studies have explored the effects of this compound on food intake and body weight regulation, often in comparison or combination with inhibitors of other monoamine transporters wikipedia.orgnih.govnih.gov. While selective norepinephrine reuptake inhibition by this compound alone may not consistently affect food intake, particularly when administered orally, intraperitoneal administration has been shown to produce a dose-dependent feeding suppression in rats wikipedia.orgnih.gov. However, some research suggests that this compound alone does not affect food intake, implying that norepinephrine alone might be insufficient to influence feeding or that the site of action is critical wikipedia.orgoup.com. In contrast, the combination of selective norepinephrine and dopamine (B1211576) reuptake inhibition has been shown to reduce food intake and body weight in both lean and obese mice, suggesting a synergistic interaction between these monoamines in controlling ingestive behavior wikipedia.orgnih.gov.

Interactions with Neuropeptide Y (NPY) and Catecholaminergic Signaling

Norepinephrine and Neuropeptide Y (NPY) are both found in specific neurons in the brain and periphery, and their interaction plays a role in energy balance regulation wikipedia.org. The arcuate nucleus of the hypothalamus, a key area for sensing peripheral energy cues, contains neurons expressing NPY, which are associated with increased food intake and energy conservation wikipedia.org. A norepinephrine reuptake inhibitor like this compound could potentially influence feeding by affecting the activity of neurons expressing NPY and norepinephrine wikipedia.org. Studies have indicated that loss of norepinephrine/epinephrine input in the arcuate nucleus can lead to an increase in baseline levels of NPY mRNA expression nih.gov. While direct application of norepinephrine to the hypothalamus can stimulate feeding, the effect of this compound alone on food intake is less clear, suggesting the importance of the specific site of noradrenergic action or interactions with other systems oup.com.

Impact of Diet-Induced Obesity on this compound Sensitivity

Diet-induced obesity can alter central noradrenergic pathways involved in feeding and cardiovascular control nih.gov. Research in rats has demonstrated that exposure to a high-fat diet, leading to weight gain, can increase sensitivity to the feeding suppression effect of low-dose this compound nih.gov. This increased sensitivity was associated with enhanced neural activation, as measured by c-Fos immunohistochemistry, in the arcuate nucleus of the hypothalamus in animals on the high-fat diet nih.gov. This suggests that the noradrenergic mechanisms involved in feeding control are altered during the development of diet-induced obesity nih.gov.

Analgesic Effects Research

This compound has also been investigated for its potential analgesic properties wikipedia.orgncats.io.

Local Anesthetic Properties and Underlying Mechanisms

This compound has been shown to exhibit local anesthetic effects, particularly as an infiltrative cutaneous analgesic in rodents wikipedia.orgncats.ionih.gov. This effect is likely related to its ability to block voltage-gated sodium channels, a key mechanism of action for local anesthetics wikipedia.orgmedchemexpress.com. In in vitro studies using mouse neuroblastoma cells, this compound demonstrated more potent inhibition of voltage-gated sodium currents compared to mepivacaine (B158355), a common local anesthetic . In rats, subcutaneous injection of this compound produced dose-related cutaneous anesthesia with longer durations of action than lidocaine (B1675312) or MK-801 nih.gov. Intrathecal administration of this compound in rats also elicited spinal anesthesia, showing more potency and prolonged action with a greater selectivity for sensory/nociceptive blockade over motor blockade compared to mepivacaine . The structural similarities between this compound and local anesthetics, possessing a lipophilic structure and an amine group, are thought to contribute to its sodium channel blocking effect .

Neurobiological Investigations

Preclinical studies involving this compound have explored various aspects of neurobiology, particularly its effects on gene expression, sensorimotor gating, and neurotransmission in specific brain regions.

Effects on Prodynorphin (PDYN) Gene Expression in Central Nervous System Regions

Research in rats has investigated the impact of this compound on prodynorphin (PDYN) gene expression in different central nervous system regions. Continuous infusion of this compound for seven days in male rats resulted in significant changes in PDYN gene expression nih.gov.

| CNS Region | PDYN Gene Expression (% of Control) | Change Direction | Citation |

| Hypothalamus | 183% | Increase | nih.gov |

| Nucleus Accumbens | 142% | Increase | nih.gov |

| Hippocampus | 124% | Increase | nih.gov |

| Caudate Putamen | 69% | Decrease | nih.gov |

These findings suggest that this compound influences PDYN gene expression and support a role for norepinephrine in the mechanisms underlying the effects observed after chronic exposure to psychoactive drugs. nih.gov Notably, this compound, similar to fluoxetine (B1211875) (a selective serotonin (B10506) uptake inhibitor), decreased PDYN mRNA in the caudate putamen, which contrasts with the up-regulation produced by cocaine. nih.gov This indicates that the inhibition of norepinephrine uptake alone may not fully account for the cocaine-induced increase in PDYN gene expression, suggesting potential involvement of other monoamine transporters or mechanisms unrelated to transporter inhibition. nih.gov

Impact on Sensorimotor Gating (e.g., Prepulse Inhibition)

Sensorimotor gating, often assessed by prepulse inhibition (PPI) of the acoustic startle reflex, is a process disrupted in several neuropsychiatric disorders. nih.govfrontiersin.org Studies have explored the effects of this compound on sensorimotor gating in rodent models.

In dopamine transporter knockout (DAT KO) mice, which exhibit deficits in sensorimotor gating characterized by reduced PPI, the selective norepinephrine transporter (NET) inhibitor this compound (at doses of 10 or 30 mg/kg) significantly reversed these PPI deficits. nih.gov This suggests that norepinephrine transporter blockade can normalize sensorimotor gating impairments observed in models of disrupted dopaminergic function. nih.gov

Research in Models of Narcolepsy (e.g., Cataplexy Reduction)

Cataplexy, a sudden loss of muscle tone, is a major symptom of narcolepsy. nih.gov While the neuropathology of narcolepsy is becoming better understood, cataplexy is still symptomatically treated with various medications, including antidepressants. nih.gov

Research in orexin-deficient mice, a murine model of narcolepsy, has investigated the potential of norepinephrine reuptake inhibitors in treating narcoleptic episodes. A study comparing the effects of the norepinephrine reuptake inhibitor reboxetine (B1679249) and the serotonin reuptake inhibitor escitalopram (B1671245) found that reboxetine was more potent in reducing the number of narcoleptic episodes. nih.gov Although this study focused on reboxetine, it supports the hypothesis that specific blockade of norepinephrine reuptake is more potent in treating cataplexy than specific blockade of serotonin reuptake, suggesting a potential role for norepinephrine modulation in narcolepsy models. nih.gov

More recent clinical trial data on reboxetine (AXS-12), another selective norepinephrine reuptake inhibitor, in patients with narcolepsy type 1 showed significant reductions in weekly cataplexy attacks compared to placebo, with effects observed within the first week. medscape.compracticalneurology.com While these are clinical findings for a different compound, they align with the preclinical rationale for exploring norepinephrine modulation in narcolepsy models.

Role in Dopaminergic Neurotransmission in Specific Brain Regions (e.g., Prefrontal Cortex)

This compound's role in dopaminergic neurotransmission, particularly in brain regions with low levels of the dopamine transporter (DAT), such as the prefrontal cortex (PFC), has been investigated. In the PFC, the norepinephrine transporter (NET) is suggested to play a primary role in dopamine clearance due to the low expression of DAT in this region. nih.govwikipedia.orgresearchgate.netjneurosci.org

Studies using synaptosomes from wild-type and DAT knockout mice have shown that this compound inhibits dopamine uptake in the frontal cortex. nih.gov In wild-type and DAT knockout mice, this compound inhibited dopamine uptake in frontal cortex synaptosomes, while the selective DAT inhibitor GBR12909 did not. nih.gov At low concentrations (10-9 M), this compound blocked approximately 20% of dopamine uptake in synaptosomes from the frontal cortex, caudate, and nucleus accumbens in both wild-type and DAT knockout mice. nih.gov At higher concentrations (10-6 to 10-3 M), this compound blocked around 60% of dopamine uptake in frontal cortex and nucleus accumbens synaptosomes from both genotypes. nih.gov These findings suggest that dopamine uptake in the frontal cortex is primarily dependent on the NET, and this compound's action on NET influences dopaminergic signaling in this region. nih.gov

In vivo microdialysis studies in the medial prefrontal cortex (mPFC) of rats have further demonstrated the influence of NET inhibition by this compound on extracellular dopamine levels. Local perfusion of this compound (10 µM) in the mPFC increased extracellular norepinephrine and dopamine levels significantly. frontiersin.org Norepinephrine levels increased by about 600%, and dopamine levels increased by approximately 170%. frontiersin.org This supports the concept that NET significantly contributes to dopamine clearance in the mPFC. frontiersin.org

Furthermore, microinjection of this compound into the mPFC has been shown to reverse PPI deficits in DAT KO mice, suggesting that the enhancement of prefrontal cortical extracellular dopamine mediated by NET blockade contributes to this effect. nih.govresearchgate.net

Historical Preclinical Safety Studies

Historical preclinical studies in humans were conducted in 1976 to evaluate the safety and potential mechanism of this compound. wikipedia.orgnih.gov At doses capable of blocking the uptake of norepinephrine and tyramine (B21549) at nerve terminals, this compound did not produce substantial side effects. wikipedia.org Abnormal electrocardiogram effects were not observed, indicating it to be a relatively safe compound in these early investigations. wikipedia.org Doses ranging from 1 mg to 50 mg did not result in changes in baseline values in hematologic tests, routine blood chemistries, or coagulation parameters. wikipedia.org While larger doses produced some side effects, no electrocardiographic changes were noted across any tested doses. wikipedia.org These preclinical tests concluded that, at the doses examined, the drug appeared safe for use in humans. wikipedia.org

However, it is noted that it was unclear whether this compound might cause toxicity to neuronal or subcutaneous tissues, suggesting areas for future investigation. wikipedia.org

Neurobiological Effects of Nisoxetine

Modulation of Norepinephrine (B1679862) Transmission

The primary neurobiological effect of nisoxetine is the potent and selective inhibition of norepinephrine reuptake into presynaptic neurons. wikipedia.orgdrugbank.com This action is mediated by its high-affinity binding to the norepinephrine transporter (NET). medchemexpress.com By blocking the NET, this compound prevents the efficient removal of norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter. wikipedia.org This elevated synaptic norepinephrine can then exert prolonged effects on postsynaptic receptors, thereby enhancing noradrenergic neurotransmission. acs.org Studies have shown that this compound is significantly more potent in inhibiting norepinephrine uptake compared to serotonin (B10506) or dopamine (B1211576) uptake. wikipedia.orgmedchemexpress.com The binding of this compound to the NET is saturable and dependent on the presence of sodium ions, which are essential for the neuronal uptake of norepinephrine. wikipedia.orgresearchgate.net This binding occurs with high affinity to a single class of sites consistent with the characteristics of the norepinephrine uptake site. wikipedia.org

Regional Specificity of this compound Action in the Brain

The action of this compound is regionally specific, correlating with the distribution of norepinephrine transporters throughout the brain. researchgate.netnih.gov Studies using radiolabeled this compound, such as [³H]this compound, have been instrumental in mapping the density and distribution of NET binding sites in various brain regions. researchgate.netnih.gov

Binding Site Distribution in Brain Regions (e.g., Locus Coeruleus, Hypothalamus, Nucleus Accumbens)

The distribution of [³H]this compound binding sites in the brain is consistent with the known pattern of noradrenergic innervation. researchgate.netnih.gov High densities of NET binding sites have been observed in regions rich in norepinephrine neurons and terminals. researchgate.netnih.gov

| Brain Region | [³H]this compound Binding Density | Source Organism |

| Locus Coeruleus | Highest | Cat, Human, Rat |

| Brainstem | High | Rat |

| Thalamus | High | Rat |

| Hypothalamus | Moderate to High | Cat, Quail, Rat |

| Nucleus Accumbens | Moderate | Cat, Primate |

| Olfactory Bulb | High | Cat, Quail |

| Area Postrema | High | Cat |

| Dorsal part of Inferior Olive | High | Cat |

| Pontine Nuclei | High | Cat |

| Raphe Nuclei | High to Moderate | Cat, Human |

| Colliculi | High | Cat |

| Hippocampal Formation | Moderately High to Low | Cat, Primate |

| Neocortex | Moderate to High | Cat, Primate |

| Amygdala | Moderate | Quail, Primate |

| Striatum | Low | Primate, Quail |

| Caudate Nucleus | Devoid of labeling | Cat, Rat |

| Putamen | Devoid of labeling | Cat |

Note: Binding densities can vary depending on the species studied and the specific subregion examined.

In the human brain, high levels of NET binding have been found in the locus coeruleus and dorsal raphe nuclei. jneurosci.orgmendeley.com The distribution within the locus coeruleus is uneven, correlating positively with the number of noradrenergic cells. nih.govjneurosci.org Moderate binding has also been reported in the median raphe nucleus. nih.govmendeley.com Studies in cats similarly show high densities in the locus coeruleus, hypothalamus (periventricular and lateral areas), nucleus accumbens, and olfactory bulb. researchgate.netnih.gov In Japanese quail, high densities were observed in the olfactory tubercle, medial striatum, and lateral striatum, with lower densities in the amygdala and hypothalamus. uky.eduuky.edu

Effects on Extracellular Monoamine Levels

By inhibiting NET, this compound primarily increases extracellular norepinephrine levels. nih.gov However, its effects on extracellular levels of other monoamines, particularly dopamine, can vary depending on the brain region due to the differential expression and function of monoamine transporters. jneurosci.orgnih.gov

In brain regions with low levels of the dopamine transporter (DAT), such as the frontal cortex, the NET plays a significant role in dopamine clearance. jneurosci.orgnih.govnih.gov In these areas, this compound can inhibit dopamine uptake, leading to increased extracellular dopamine concentrations. jneurosci.orgnih.gov Studies in rats have shown that this compound infusion into the olfactory bulb significantly increased norepinephrine levels. nih.gov Chronic this compound treatment in rats has also been shown to affect gene expression related to neurotransmitter systems, including significant increases in prodynorphin gene expression in the hypothalamus, nucleus accumbens, and hippocampus, and a decrease in the caudate putamen. nih.gov

Interactions with Other Neurotransmitter Systems

While primarily selective for the NET, this compound can exhibit interactions with other neurotransmitter systems, either directly or indirectly. nih.govjneurosci.orgacs.org

Dopamine Transporter-Independent Dopamine Clearance

Research indicates that in certain brain regions, dopamine clearance can occur independently of the dopamine transporter (DAT), with the norepinephrine transporter (NET) contributing to this process. jneurosci.orgnih.gov this compound, by blocking the NET, can therefore impede this DAT-independent dopamine clearance. jneurosci.orgnih.gov This is particularly relevant in areas like the frontal cortex where NET expression is relatively higher than DAT expression. jneurosci.orgnih.govnih.gov Studies using DAT knockout mice have provided evidence for the role of NET in dopamine uptake in regions like the frontal cortex, where this compound was shown to inhibit dopamine uptake. jneurosci.orgnih.govresearchgate.net

Synergistic or Antagonistic Effects with Other Monoamine Reuptake Inhibitors

This compound's interaction with other monoamine reuptake inhibitors can lead to synergistic or antagonistic effects, depending on the specific transporters involved and the brain region. wikipedia.orgjneurosci.org For instance, while selective reuptake inhibitors of norepinephrine (like this compound) and dopamine (like GBR12783) may have limited independent effects on certain behaviors (e.g., food intake in mice), their combination can produce profound effects. wikipedia.org This suggests potential synergistic interactions between NET and DAT blockade in influencing specific physiological or behavioral outcomes. wikipedia.org Conversely, studies investigating the effects of combining selective inhibitors on dopamine transporter inhibition have suggested potential antagonistic effects. nih.gov For example, this compound has been shown to reduce the potency of vanoxerine (B1682824), a selective DAT inhibitor, in inhibiting DAT function in vitro. nih.gov This highlights the complex interplay between different monoamine transporters when subjected to combined pharmacological interventions. nih.gov

Pharmacokinetic and Drug Interaction Research with Nisoxetine

Historical Pharmacokinetic Profiles (Preclinical Human Studies)

Preclinical studies involving human volunteers were conducted in 1976 to assess the characteristics of nisoxetine within the body wikipedia.orgnih.gov. These studies aimed to evaluate the drug's behavior, including its absorption, distribution, metabolism, and excretion, although detailed comprehensive pharmacokinetic parameters like half-life or clearance are not extensively documented in the provided search results.

Plasma Concentration Measurements

In one preclinical study where this compound was administered to volunteers, plasma concentrations were measured following both single and repeated dosing wikipedia.org. The average plasma concentration after a single dose was reported as 0.028 microgram/ml. Following the fifteenth dose, the average plasma concentration was found to be 0.049 microgram/ml wikipedia.org.

An interactive table summarizing these plasma concentration measurements is presented below:

| Dosing Regimen | Average Plasma Concentration (µg/ml) |

| Single Dose | 0.028 |

| Fifteenth Dose | 0.049 |

These early measurements provided initial insights into the systemic exposure of this compound in humans during its preclinical evaluation.

Drug-Drug Interaction Mechanisms

Research into this compound has also explored its potential for interactions with other drugs, primarily through pharmacodynamic and, theoretically, pharmacokinetic mechanisms related to its function as a monoamine reuptake inhibitor nih.govscholaris.cafrontiersin.orgjneurosci.org.

Pharmacodynamic Interactions

Pharmacodynamic interactions involve the effects of this compound on the body's response to other drugs, often at the level of shared physiological pathways or receptor targets nih.govscholaris.cafrontiersin.orgjneurosci.org.

Combining this compound with agents that also cause CNS depression can potentially increase the risk or severity of this effect nih.gov. While specific clinical data detailing this risk with this compound is limited in the provided results, the general principle applies to drugs affecting CNS function. For example, the risk or severity of CNS depression can be increased when various substances, including certain benzodiazepines, antihistamines, and other CNS depressants, are combined with drugs that have CNS depressant activities drugbank.com. This theoretical interaction is relevant to this compound due to its potential influence on neurotransmitter systems affecting CNS activity.

This compound's primary mechanism is the inhibition of norepinephrine (B1679862) uptake by blocking the NET wikipedia.orgrevvity.com. This action can lead to increased extracellular norepinephrine levels, potentially influencing adrenergic receptor activity . While this compound itself has little or no affinity for neurotransmitter receptors, its effect on norepinephrine levels can indirectly lead to synergistic or antagonistic interactions with drugs that act on adrenergic receptors researchgate.net. For instance, studies have shown that this compound can potentiate the actions of norepinephrine at both alpha 1- and alpha 2-adrenoceptors in rat tissue researchgate.net. Furthermore, research in mice suggests that noradrenaline-induced potentiation mediated by dopamine (B1211576) D1 and beta 1 adrenergic receptors can be unveiled by the addition of the noradrenaline transporter inhibitor this compound, indicating a potential synergistic interaction at these receptors pnas.org. The interaction with other monoamine systems can also lead to complex outcomes; for example, combining this compound with sertraline (B1200038) had no effect on motor activity in a Parkinson's disease model in mice, while adding sertraline to vanoxerine (B1682824) reduced the anti-Parkinsonian benefit of vanoxerine scholaris.ca.

Increased Central Nervous System (CNS) Depression Risk with Co-administered Agents

Pharmacokinetic Interactions (Theoretical Framework for Monoamine Reuptake Inhibitors)

Pharmacokinetic interactions involve how a drug affects the absorption, distribution, metabolism, or excretion of another drug scholaris.cafrontiersin.orgjneurosci.org. While specific detailed studies on this compound's impact on the pharmacokinetics of other drugs are not prominently featured in the provided search results, a theoretical framework can be applied based on its classification as a monoamine reuptake inhibitor.

Monoamine reuptake inhibitors, including selective norepinephrine reuptake inhibitors like this compound, can potentially interact with other drugs that are metabolized by or inhibit cytochrome P450 enzymes in the liver frontiersin.org. Many antidepressants, including some monoamine reuptake inhibitors, have been documented to inhibit various isoforms of microsomal liver enzymes frontiersin.org. This inhibition could theoretically lead to increased plasma concentrations of co-administered drugs that are substrates for these enzymes frontiersin.org. However, the extent and clinical significance of such interactions would depend on the specific enzymes involved and the other medications being taken. Additionally, some drugs can affect the absorption of monoamine reuptake inhibitors; for example, Iobenguane can cause a decrease in the absorption of this compound, potentially reducing its serum concentration and efficacy drugbank.com.

Absorption and Distribution Considerations

Pharmacokinetics encompasses the processes of drug absorption, distribution, metabolism, and elimination (ADME). mhmedical.com For a drug to exert a therapeutic effect, it must navigate biological barriers, be absorbed, distributed to its target site, and survive metabolism and elimination. mhmedical.com The physicochemical properties of a drug, such as its molecular size, structural features, degree of ionization, lipid solubility, and protein binding, are critical factors influencing its movement and availability within the body. mhmedical.com

While specific detailed data on the absorption and distribution of this compound in humans are not extensively documented in the provided sources, research indicates that studies using ³H-nisoxetine are primarily conducted in rat models, with fewer studies performed in humans. wikipedia.org Specific ³H-nisoxetine binding is dependent on sodium cations, with increased binding observed as sodium concentration rises. wikipedia.org This binding occurs with high affinity to a single class of sites possessing pharmacological characteristics similar to the norepinephrine uptake site. wikipedia.org

Interaction with Tyramine (B21549) Responsiveness

This compound has been shown to interact with the responsiveness to tyramine, an indirectly acting sympathomimetic amine. wikipedia.orgavma.org Tyramine enters sympathetic nerve endings via a neuronal uptake carrier mechanism, displacing norepinephrine and producing vasopressor effects through norepinephrine release. avma.orgsigmaaldrich.com Blockade of this neuronal uptake mechanism inhibits the action of tyramine. avma.org

Studies have demonstrated that this compound significantly inhibits responses to tyramine. avma.org In human studies, injections of tyramine during this compound administration resulted in decreased responsiveness to tyramine, with the effect increasing with the duration of this compound administration. wikipedia.org This decreased responsiveness is presumably due to this compound blocking the uptake of tyramine at the axonal membrane. researchgate.net

Research in equine digital blood vessels also showed that this compound significantly inhibited vasoconstrictor responses induced by tyramine. avma.org This inhibition was particularly notable at lower tyramine concentrations in veins, leading to an increase in the Hill slope of the concentration-response curve. avma.org A similar pattern was observed in digital arteries. avma.org

Conversely, administration of this compound has been shown to increase sensitivity to norepinephrine. wikipedia.org Subjects receiving this compound required smaller doses of norepinephrine to elicit the same blood pressure responses compared to those receiving a placebo. wikipedia.org This suggests that while this compound decreases the effect of indirectly acting amines like tyramine by blocking their uptake, it enhances the effect of directly acting norepinephrine by preventing its reuptake. researchgate.net

Advanced Methodologies in Nisoxetine Research

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands, such as Nisoxetine, with their target receptors or transporters, like the NET. These assays typically involve incubating a tissue preparation (e.g., membranes or tissue slices) with a radiolabeled ligand and measuring the amount of bound radioactivity. Specific binding to the target is determined by subtracting the non-specific binding (binding that occurs in the presence of a high concentration of an unlabeled competitor) from the total binding.

Utilization of [3H]this compound for NET Labeling (In Vitro and In Vivo)

Tritiated this compound, denoted as [3H]this compound, is a widely used radioligand for specifically labeling and quantifying NET binding sites researchgate.netresearchgate.netnih.gov. Its high affinity and selectivity for NET make it an ideal tool for both in vitro and in vivo studies wikipedia.orgresearchgate.net.

In vitro, [3H]this compound binding assays are performed using membrane preparations from tissues or cells expressing the NET. These assays allow for the determination of binding parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the transporter, and the maximum number of binding sites (Bmax), which indicates the density of transporters researchgate.net. Studies have shown that the binding of [3H]this compound to NET in rat brain homogenates is saturable and sodium-dependent, indicating specific binding to a single class of sites with a reported Kd of 0.8 nM researchgate.netresearchgate.net. This compound hydrochloride inhibits [3H]this compound binding to rat frontal cortical membranes with a Ki of 1.4 ± 0.1 nM medchemexpress.com.

[3H]this compound is also valuable for in vivo studies, enabling the investigation of NET occupancy by competing ligands or the assessment of changes in NET availability under different physiological or pathological conditions.

Optimization of Binding Assay Conditions (e.g., Na+ concentration, temperature, equilibration time)

Optimizing the conditions for [3H]this compound binding assays is crucial for ensuring specific and high-affinity binding to the NET. Several factors influence the binding, including ion concentrations, temperature, and incubation time elifesciences.org.

Sodium ions (Na+) play a critical role in the function and ligand binding of monoamine transporters, including NET. [3H]this compound binding is sodium-dependent researchgate.netresearchgate.net. High concentrations of sodium (typically around 295 mM) are often required for optimal [3H]this compound binding in membrane homogenate assays nih.gov.

Temperature is another important parameter. While some protocols for membrane preparations utilize incubation at 4°C for several hours to minimize degradation and dissociation nih.gov, other studies on intact cells are conducted at higher temperatures, such as 25°C, which may better reflect physiological conditions researchgate.net. The choice of temperature can significantly impact binding kinetics and affinity elifesciences.org.

Equilibration time is also critical to ensure that the binding reaction has reached a steady state. Sufficient incubation time is necessary for the radioligand to bind to all available sites. Studies have optimized incubation times, with some protocols for membrane binding using 4 hours at 4°C nih.govjneurosci.org or 3 hours at 4°C nih.gov. For intact cells, shorter incubation times, such as 15 minutes at 25°C, have been used nih.gov. Insufficient equilibration time can lead to an underestimation of binding affinity elifesciences.org.

Quantitative Autoradiography (QAR) for Anatomical Mapping of NET

Quantitative autoradiography (QAR) utilizing [3H]this compound is a powerful technique for visualizing and quantifying the anatomical distribution and density of NET binding sites in tissue sections, particularly in the brain researchgate.netresearchgate.netnih.govjneurosci.orgjneurosci.org. This method provides detailed spatial information about NET expression, allowing researchers to map noradrenergic innervation patterns and identify regions with high transporter density.

The process typically involves incubating tissue sections with [3H]this compound, washing to remove unbound ligand, and then exposing the tissue to a radiation-sensitive film or digital imaging plate. The resulting autoradiogram shows areas of radioactivity corresponding to NET binding sites. By comparing the optical density of these areas to a standard curve generated with known concentrations of radioactivity, the density of binding sites in different brain regions can be quantified nih.govjneurosci.orgjneurosci.org.

QAR with [3H]this compound has been used to demonstrate that the pattern of this compound binding is consistent with the known distribution of noradrenergic innervation researchgate.netresearchgate.net. For instance, studies in humans have shown that [3H]this compound binding is unevenly distributed along the rostral-caudal axis of the locus coeruleus, a major noradrenergic nucleus, and correlates positively with the number of noradrenergic cells in this region nih.govjneurosci.org. This technique is invaluable for understanding the neuroanatomical basis of noradrenergic signaling and how it may be altered in various conditions.

Functional Uptake Assays

Functional uptake assays are used to measure the activity of neurotransmitter transporters, including the NET, by assessing their ability to transport a substrate into cells or synaptosomes. These assays are crucial for determining the potency of inhibitors like this compound in blocking this transport activity.

In a typical functional uptake assay for NET, cells or synaptosomes are incubated with a radiolabeled substrate, such as [3H]norepinephrine nih.govuq.edu.au. The uptake of the radiolabel into the cells or synaptosomes is then measured over a specific time period. This compound is included in these assays at various concentrations to determine its ability to inhibit the uptake of the radiolabeled substrate. The concentration of this compound that inhibits 50% of the maximal uptake (IC50) is a measure of its potency as a NET inhibitor.

Studies have shown that this compound inhibits [3H]Norepinephrine uptake into rat frontal cortical synaptosomes with a Ki of 2.1 ± 0.3 nM medchemexpress.com. The potencies of drugs to inhibit norepinephrine (B1679862) uptake have been shown to correlate highly with their potencies to inhibit [3H]this compound binding, further validating both methodologies researchgate.netresearchgate.net. Functional uptake assays can be performed using various preparations, including synaptosomes, cultured cells expressing the transporter, or tissue slices researchgate.netuq.edu.au.

Knockout Mouse Models in Elucidating this compound Effects

Knockout mouse models, particularly those with a genetic deletion of the norepinephrine transporter (NET-KO mice), are powerful tools for investigating the in vivo effects of this compound and confirming that its actions are mediated specifically through the NET researchgate.netresearcher.lifenih.govjneurosci.org. By comparing the responses to this compound in wild-type mice (with functional NET) and NET-KO mice (lacking functional NET), researchers can isolate the effects attributable to NET inhibition.

Studies using NET-KO mice have demonstrated that this compound's effects on norepinephrine uptake are dependent on the presence of the transporter. For example, this compound inhibited dopamine (B1211576) uptake (which can occur via NET in certain brain regions) in synaptosomes from wild-type mice but had no effect in those from NET-KO mice researchgate.net. This provides direct evidence that this compound's inhibitory action is mediated by the NET.